molecular formula C28H35ClN2Na2O6S B592703 N-Heptanoic Acid Tianeptine Disodium Salt CAS No. 363138-43-6

N-Heptanoic Acid Tianeptine Disodium Salt

Cat. No.: B592703
CAS No.: 363138-43-6
M. Wt: 609.086
InChI Key: ZLDQAMFLXPLVBK-UHFFFAOYSA-L
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Description

N-Heptanoic Acid Tianeptine Disodium Salt is a derivative of tianeptine, a tricyclic antidepressant primarily used in the treatment of major depressive disorder. This compound is known for its unique pharmacological properties, including its ability to modulate glutamate receptors and act as an atypical agonist of the μ-opioid receptor .

Properties

CAS No.

363138-43-6

Molecular Formula

C28H35ClN2Na2O6S

Molecular Weight

609.086

IUPAC Name

disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate

InChI

InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2

InChI Key

ZLDQAMFLXPLVBK-UHFFFAOYSA-L

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+]

Synonyms

7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt;  7,7’-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt;  Tianept

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Heptanoic Acid Tianeptine Disodium Salt involves the reaction of tianeptine with heptanoic acid under controlled conditions. The process typically includes:

    Step 1: Formation of the tianeptine intermediate by reacting 3-chloro-6-methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-ylamine with heptanoic acid.

    Step 2: Conversion of the intermediate to its disodium salt form by neutralizing with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products:

Scientific Research Applications

N-Heptanoic Acid Tianeptine Disodium Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Heptanoic Acid Tianeptine Disodium Salt involves:

Comparison with Similar Compounds

    Tianeptine Sodium Salt: Similar in structure but differs in its pharmacokinetic properties.

    Tianeptine Sulfate: A slower-releasing formulation with extended duration of action.

    Amitriptyline: Another tricyclic antidepressant with different receptor targets and side effect profiles.

Uniqueness: N-Heptanoic Acid Tianeptine Disodium Salt is unique due to its dual mechanism of action involving both glutamate receptor modulation and μ-opioid receptor agonism. This dual action contributes to its efficacy in treating depression and anxiety with fewer side effects compared to other tricyclic antidepressants .

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